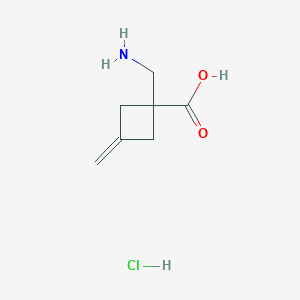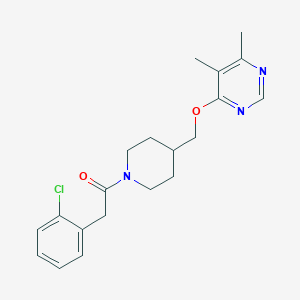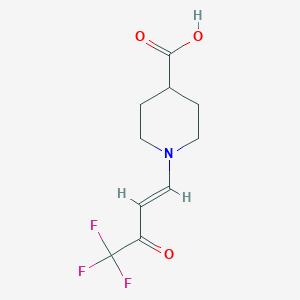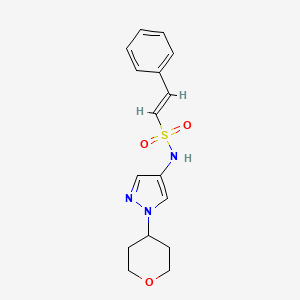
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a sulfonamide derivative, which is a common class of compounds in pharmaceutical chemistry. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .
Molecular Structure Analysis
The compound contains a phenyl ring, a pyrazole ring, and a tetrahydro-2H-pyran-4-yl group. The presence of these rings suggests that the compound may have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide group might make the compound more polar and therefore more soluble in polar solvents .Wirkmechanismus
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide is a potent and selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation of B cells and other immune cells, and its dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting BTK, this compound blocks the activation and proliferation of B cells, leading to the suppression of the immune response and the inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has demonstrated efficacy in the treatment of autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis, lupus, and multiple sclerosis. This compound has also been shown to have a favorable safety profile in preclinical and clinical studies, with minimal toxicity and few adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide is a potent and selective inhibitor of BTK, which makes it an attractive candidate for the treatment of various diseases. However, there are some limitations to its use in lab experiments. For example, this compound is a small molecule inhibitor, which means that it may have limited efficacy in certain types of cancer and autoimmune diseases. In addition, this compound may have off-target effects that could lead to unwanted side effects or toxicity.
Zukünftige Richtungen
There are several future directions for the development of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide and other BTK inhibitors. One potential direction is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or checkpoint inhibitors, to enhance their efficacy and overcome resistance. Another potential direction is the development of more potent and selective BTK inhibitors that have fewer off-target effects and greater efficacy in a wider range of diseases. Finally, the use of this compound and other BTK inhibitors in combination with immunotherapy or gene therapy may offer new opportunities for the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of (E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide involves several steps, including the condensation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine with (E)-2-phenylvinylsulfonamide, followed by the purification of the resulting product using column chromatography. The final product is obtained as a white crystalline solid with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
(E)-2-phenyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)ethenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has shown promising results in the treatment of autoimmune diseases and inflammatory disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-N-[1-(oxan-4-yl)pyrazol-4-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,11-8-14-4-2-1-3-5-14)18-15-12-17-19(13-15)16-6-9-22-10-7-16/h1-5,8,11-13,16,18H,6-7,9-10H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNMYGKGCIIILO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((5-(Tert-butyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2900787.png)
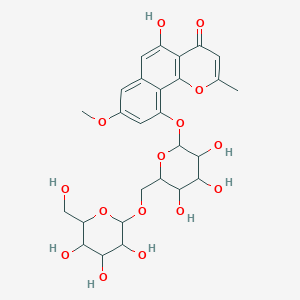
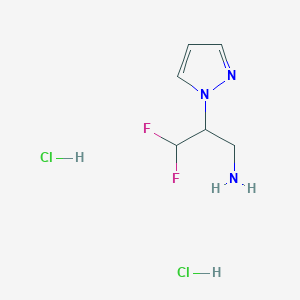
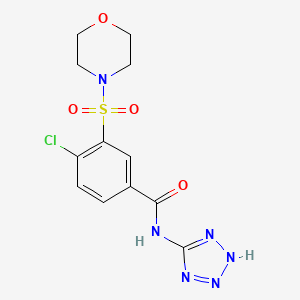
![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2900793.png)


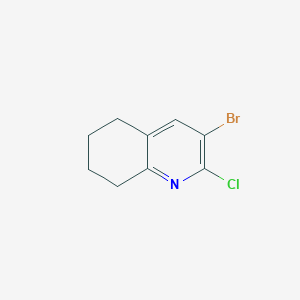
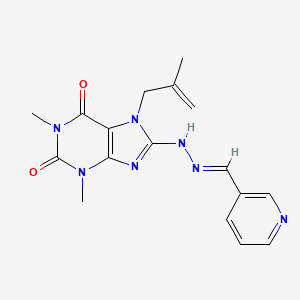
![Tert-butyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2900801.png)
